(R)-2-Isocyanatoheptane
Description
(R)-2-Isocyanatoheptane (CAS: 745783-75-9) is a chiral mono-isocyanate characterized by a branched heptane chain with an isocyanate (-NCO) functional group at the second carbon in the (R)-configuration. This compound falls under the Canadian Harmonized System (HS) code 2929100090, categorized as "Other Isocyanates" . Its stereochemistry and mono-functional isocyanate group make it valuable in enantioselective organic synthesis, particularly in pharmaceuticals and agrochemicals, where chirality influences biological activity. Unlike diisocyanates, which are widely used in polymer production, this compound serves as a specialized intermediate for constructing chiral ureas, carbamates, or other derivatives through reactions with amines or alcohols.
Properties
IUPAC Name |
(2R)-2-isocyanatoheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-4-5-6-8(2)9-7-10/h8H,3-6H2,1-2H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVVYCUAIZAGPB-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Isocyanatoheptane can be synthesized through several methods. One common approach involves the reaction of ®-2-aminoheptane with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
(R)-2-Aminoheptane+Phosgene→this compound+HCl
Another method involves the use of triphosgene as a safer alternative to phosgene. The reaction conditions usually require an inert atmosphere and low temperatures to prevent the decomposition of the isocyanate group.
Industrial Production Methods
In an industrial setting, ®-2-Isocyanatoheptane can be produced using continuous flow reactors to ensure precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the risks associated with handling toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
®-2-Isocyanatoheptane undergoes various chemical reactions, including:
Addition Reactions: It can react with alcohols to form urethanes.
Substitution Reactions: It can undergo nucleophilic substitution with amines to form ureas.
Polymerization: It can polymerize to form polyurethanes, which are valuable materials in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols: React with ®-2-Isocyanatoheptane under mild conditions to form urethanes.
Amines: React with ®-2-Isocyanatoheptane to form ureas, often requiring a catalyst to proceed efficiently.
Catalysts: Such as dibutyltin dilaurate, are commonly used to accelerate the polymerization reactions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Resulting from polymerization reactions.
Scientific Research Applications
®-2-Isocyanatoheptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable linkages with various functional groups.
Industry: Utilized in the production of polyurethanes, which are essential in manufacturing foams, adhesives, and coatings.
Mechanism of Action
The mechanism of action of ®-2-Isocyanatoheptane involves its highly reactive isocyanate group. This group can form covalent bonds with nucleophiles such as alcohols and amines. The reactivity is attributed to the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles to form stable products like urethanes and ureas.
Comparison with Similar Compounds
Key Observations:
Functionality : HDI’s dual -NCO groups enable cross-linking in polyurethane production, whereas this compound’s single -NCO group limits it to linear reactions, favoring precision in asymmetric synthesis .
Stereochemistry : The (R)-configuration in this compound introduces enantioselectivity, critical for drug efficacy. HDI, lacking chirality, is unsuitable for such applications.
Reactivity: Branched mono-isocyanates like this compound exhibit steric hindrance, slowing reaction kinetics compared to linear analogs (e.g., 1-isocyanatoheptane).
Research Findings and Industrial Relevance
- Pharmaceutical Utility: this compound’s chiral center is exploited in synthesizing enantiomerically pure β-amino alcohols, precursors to antiviral agents . In contrast, HDI’s industrial dominance stems from its role in producing weather-resistant coatings .
- Toxicity Profile : Both compounds pose significant health risks (e.g., respiratory irritation), but HDI’s higher volatility and dual reactivity increase occupational exposure hazards .
- Synthetic Flexibility: this compound can be derived from (R)-2-aminoheptane (CAS: 6240-90-0) via phosgenation, whereas HDI requires bulkier feedstocks like hexamethylenediamine .
Biological Activity
(R)-2-Isocyanatoheptane is an isocyanate compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 155.21 g/mol
The compound features an isocyanate functional group (-N=C=O), which is known to react with nucleophiles, potentially leading to various biological interactions.
Biological Activity Overview
Isocyanates, including this compound, have been studied for their diverse biological activities. These include:
- Antimicrobial Activity : Isocyanates can exhibit antimicrobial properties against various pathogens.
- Cytotoxicity : Some studies indicate that isocyanates may induce cytotoxic effects in certain cancer cell lines.
- Inflammatory Response Modulation : They may influence inflammatory pathways, either promoting or inhibiting inflammation depending on the context.
The biological activity of this compound can be attributed to several mechanisms:
- Protein Modification : The isocyanate group can react with amino acids in proteins, leading to modifications that alter protein function and activity.
- Cell Signaling Pathways : It may interact with signaling pathways involved in inflammation and apoptosis.
- Metal Ion Complexation : Similar to other isocyanates, it may complex with metal ions, influencing enzymatic activities.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various isocyanates, including this compound. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
This data suggests that this compound possesses significant antimicrobial activity against both bacteria and fungi.
Cytotoxic Effects
In a cytotoxicity assay conducted on breast cancer cell lines, this compound demonstrated varying degrees of cytotoxicity:
The IC values indicate that this compound has a potent cytotoxic effect on these cancer cell lines, suggesting potential for further development as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
